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Compound of Interest

Compound Name: omega-agatoxin TK

CAS No.: 158484-42-5

Cat. No.: B600016

Get Quote

Executive Summary
This guide details the experimental application of

-Agatoxin TK, a highly potent peptidyl toxin derived from the funnel-web spider Agelenopsis
aperta.[1][2][3] While often compared to its structural homolog

-Agatoxin IVA,

-Agatoxin TK exhibits distinct utility in dissecting the P/Q-type (Cav2.1) voltage-gated calcium
channel contribution to neurotransmitter release.

This application note provides a validated workflow for isolating the P/Q-type component of

glutamate release in mammalian nerve terminals (synaptosomes) and confirms these findings

via electrophysiological recording.

Scientific Background & Mechanism[1][4][5][6]
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The P/Q-Type Channel in Synaptic Efficacy
Presynaptic calcium influx is the trigger for vesicular fusion. In mammalian central synapses

(particularly hippocampal CA1 and cerebellar Purkinje cells), the Cav2.1 (P/Q-type) channel

governs the majority of rapid, synchronous neurotransmitter release.

-Agatoxin TK: Mechanism of Action
-Agatoxin TK is a 48-amino acid peptide that acts as a state-dependent gating modifier. Unlike
pore blockers (e.g., cadmium), it binds with high affinity to the extracellular S3-S4 linker of
domain IV on the

subunit.

Selectivity: >10,000-fold selectivity for P/Q-type over N-type (Cav2.2) or L-type (Cav1.x)

channels.

Kinetics: It stabilizes the channel in a "closed" state, making it difficult to open upon

depolarization. Strong, prolonged depolarization can partially relieve this block (voltage-

dependent unblocking), a signature characteristic distinguishing it from irreversible

antagonists.

Visualizing the Pathway
The following diagram illustrates the specific intervention point of

-Agatoxin TK within the synaptic vesicle cycle.
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Figure 1: Mechanism of Action.
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-Agatoxin TK binds to the Cav2.1 channel, preventing the Ca2+ influx required for vesicle
fusion.

Experimental Protocols
Handling & Reconstitution (Critical)
Peptide toxins are prone to adsorption to plastic surfaces ("stickiness"), leading to lower

effective concentrations.

Solvent: Reconstitute initially in distilled water. If solubility is poor, add <50

L of 0.1 M acetic acid or NH

OH.

Carrier Protein: All working solutions must contain 0.1% BSA (Bovine Serum Albumin) or

0.05% Tween-20 to coat plasticware and prevent toxin loss.

Storage: Aliquot stock (e.g., 100

M) into siliconized tubes and store at -20°C. Avoid freeze-thaw cycles.

Protocol A: Fluorometric Glutamate Release Assay
(Synaptosomes)
This assay uses a coupled enzyme system (Glutamate Dehydrogenase - GDH) to quantify

glutamate release in real-time by measuring the reduction of NADP+ to NADPH (fluorescent).

Materials:

Purified Synaptosomes (Rat/Mouse Cortex or Hippocampus).

Assay Buffer (HBS): 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl

, 1.2 mM MgCl

, 10 mM Glucose, 20 mM HEPES, pH 7.4.

Enzyme Mix: 50 U/mL GDH, 1 mM NADP+.
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-Agatoxin TK (Stock: 100

M).[4]

Step-by-Step Workflow:

Synaptosome Recovery: Resuspend P2 synaptosomal pellet in HBS (1 mg protein/mL).

Keep on ice.

Equilibration: Aliquot 1 mL of synaptosomes into a cuvette (stirred, 37°C). Allow 5 min

equilibration.

Baseline Recording: Add GDH (50 U) and NADP+ (1 mM). Record baseline fluorescence

(Ex: 340 nm, Em: 460 nm) for 2 minutes.

Note: Signal should be stable. A rising slope indicates leakage (damaged synaptosomes).

Toxin Incubation: Add

-Agatoxin TK (Final conc: 10 - 200 nM) directly to the cuvette. Incubate for 3-5 minutes to
ensure equilibrium binding.

Stimulation: Inject KCl (30 mM final) to depolarize terminals.

Measurement: Record the rapid increase in fluorescence (NADPH production) for 5 minutes.

Calibration: Add exogenous Glutamate (5 nmol) at the end of the trace to calibrate the

fluorescence signal to molar concentration.

Data Processing: Calculate the rate of release (

F/sec) or total release (AUC) relative to a control (vehicle only).

Protocol B: Electrophysiological Validation (Brain
Slices)
To confirm the functional blockade at intact synapses, use whole-cell patch clamp.

Target: Schaffer collateral-CA1 synapses (Hippocampus).[5]
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Baseline: Record stable Excitatory Postsynaptic Currents (EPSCs) evoked by electrical

stimulation (0.1 Hz).

Wash-in: Perfuse

-Agatoxin TK (200 nM) in ACSF.

Observation: Expect a slow onset inhibition (5-10 mins) reaching steady state. P/Q-type

blockade typically reduces EPSC amplitude by 40-90% depending on the developmental

stage and brain region.

Wash-out: Wash with toxin-free ACSF. Note: Recovery is extremely slow or negligible due to

high affinity.

Experimental Workflow Visualization
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Figure 2: Fluorometric Assay Workflow. Critical timing steps are highlighted to ensure

reproducibility.

Data Analysis & Comparative Pharmacology
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When analyzing inhibition curves, it is vital to distinguish P/Q-type effects from N-type. Use the

table below to select appropriate controls.

Toxin / Drug Target Channel IC50 (Approx) Reversibility Role in Assay

-Agatoxin TK Cav2.1 (P/Q) 30 - 60 nM
Very Slow /

Irreversible

Primary Test

Agent

-Conotoxin GVIA Cav2.2 (N) 1 - 5 nM Irreversible

Negative Control

(or Co-

application)

Nifedipine Cav1.x (L)
1 - 10

M
Reversible

Negative Control

(L-type absent in

release)

Cadmium (Cd

)
All Cav

50 - 100

M
Reversible

Positive Control

(Total Block)

Interpretation:

If

-Agatoxin TK (200 nM) inhibits release by ~40%, and

-Conotoxin GVIA inhibits by ~50%, the remaining 10% is likely R-type (Cav2.3) or resistant
current.

Dose-Response: The inhibition curve should be monophasic. A biphasic curve suggests non-

specific binding at high concentrations (>1

M).

Troubleshooting & Optimization
Issue 1: "I see no inhibition even at 100 nM."

Cause: The toxin adhered to the pipette tip or tube.
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Solution: Pre-coat all plastics with 0.1% BSA. Ensure the stock solution was not freeze-

thawed repeatedly.

Issue 2: "The baseline fluorescence is drifting upward."

Cause: Synaptosomes are "leaky" or GDH is degrading endogenous glutamate released

spontaneously.

Solution: Improve synaptosome health (gentler homogenization). Ensure temperature is

strictly controlled at 37°C; temperature fluctuations alter GDH kinetics.

Issue 3: "How do I distinguish TK from IVA?"

Insight: While functionally similar,

-Agatoxin TK is often cited for its high potency (IC50 ~60 nM in K+ evoked assays). If your
protocol was established with IVA, TK can usually be substituted at equimolar
concentrations, but always run a validation curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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